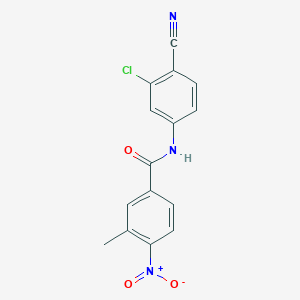
2-(4-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acetamide, also known as CFN-acetamide, is a chemical compound with potential applications in scientific research. This compound is known to exhibit various biochemical and physiological effects, making it a valuable tool for studying the mechanisms of action of different biological processes. In
科学研究应用
2-(4-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acetamidee has been used in various scientific research studies, including drug discovery, cancer research, and neuroscience. It has been shown to inhibit the activity of certain enzymes and receptors, making it a potential candidate for drug development. 2-(4-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acetamidee has also been used to study the effects of oxidative stress on cancer cells and to investigate the role of certain neurotransmitters in the brain.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acetamidee involves its ability to interact with specific biological targets, such as enzymes and receptors. This interaction can lead to the inhibition or activation of these targets, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acetamidee has been shown to exhibit various biochemical and physiological effects, including the inhibition of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. 2-(4-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acetamidee has also been shown to activate certain receptors, such as the GABA-A receptor, leading to anxiolytic effects.
实验室实验的优点和局限性
One of the main advantages of 2-(4-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acetamidee is its ability to selectively interact with specific biological targets, making it a valuable tool for studying the mechanisms of action of different biological processes. However, one limitation of 2-(4-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acetamidee is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving 2-(4-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acetamidee. One area of research could be the development of new drugs based on the structure of 2-(4-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acetamidee. Another area of research could be the investigation of the effects of 2-(4-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acetamidee on different biological targets, such as enzymes and receptors, to gain a better understanding of its mechanisms of action. Additionally, the potential use of 2-(4-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acetamidee in the treatment of neurological and psychiatric disorders could also be explored.
Conclusion:
In conclusion, 2-(4-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acetamidee is a valuable compound with potential applications in scientific research. Its ability to selectively interact with specific biological targets makes it a valuable tool for studying the mechanisms of action of different biological processes. Further research is needed to fully understand the potential applications of 2-(4-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acetamidee in drug discovery, cancer research, and neuroscience.
合成方法
The synthesis of 2-(4-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acetamidee involves the reaction of 4-chloroaniline with 2-fluoro-5-nitrobenzoic acid in the presence of acetic anhydride and a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-(4-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acetamidee.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O3/c15-10-3-1-9(2-4-10)7-14(19)17-13-8-11(18(20)21)5-6-12(13)16/h1-6,8H,7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDKDMQODZTUDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00979742 |
Source


|
| Record name | 2-(4-Chlorophenyl)-N-(2-fluoro-5-nitrophenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00979742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(2-fluoro-5-nitrophenyl)acetamide | |
CAS RN |
6352-58-5 |
Source


|
| Record name | 2-(4-Chlorophenyl)-N-(2-fluoro-5-nitrophenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00979742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5694015.png)




![N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5694050.png)




![5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5694070.png)

![methyl 4-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5694087.png)
![N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5694090.png)